molecular formula C21H36O8 B1591987 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol CAS No. 423763-19-3

1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol

Cat. No.: B1591987
CAS No.: 423763-19-3
M. Wt: 416.5 g/mol
InChI Key: ZCSFSTZVHMIOOJ-UHFFFAOYSA-N
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Description

1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol is a chemical compound with the CAS Number: 423763-19-3 . It has a molecular weight of 416.51 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H36O8/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5,22H,6-20H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties were not available in the web search results.

Scientific Research Applications

Synthetic Chemistry and Medicinal Chemistry Applications

In synthetic chemistry, the compound finds application in the synthesis of complex molecules. For example, it has been used in the synthesis of Kopsia alkaloids, showcasing its utility in constructing chemically intricate structures with potential pharmacological activities. The synthetic methodology employed highlights the versatility of 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol in facilitating transannular cyclization and conjugate reduction, leading to the formation of compounds with significant biological activities (Magnus et al., 2002).

Furthermore, the compound's role extends to the domain of medicinal chemistry, where its derivatives have been explored for their pharmacological potential. For instance, phenylethanoid glycosides, which share a similar phenethyl moiety, have been extensively studied for their neuroprotective, anti-inflammatory, antioxidant, and immunomodulatory effects. Such research underscores the broader relevance of phenyl-containing compounds in drug discovery and the development of new therapies for diverse diseases (Xue & Yang, 2016).

Organic Chemistry and Materials Science

In organic chemistry, this compound serves as a precursor or intermediary in the synthesis of various organic compounds. For example, its involvement in Lewis acid-promoted reactions demonstrates its capacity to participate in complex organic transformations that yield structurally diverse products. This capacity is crucial for the development of new materials and the exploration of novel reaction mechanisms (Okauchi et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Benzyl-PEG7-alcohol plays a significant role in biochemical reactions due to its ability to increase the water solubility of hydrophobic molecules. This property is particularly useful in drug delivery systems where solubility is a critical factor. The compound interacts with various enzymes and proteins, facilitating their solubility and stability in aqueous environments. For instance, the PEG chain can interact with hydrophobic regions of proteins, preventing aggregation and enhancing their functional stability . Additionally, the primary alcohol group of Benzyl-PEG7-alcohol can undergo reactions to form esters or ethers, further expanding its utility in biochemical applications .

Cellular Effects

Benzyl-PEG7-alcohol influences various cellular processes by enhancing the solubility and bioavailability of therapeutic agents. This compound can affect cell signaling pathways by modulating the availability of signaling molecules. For example, its hydrophilic PEG chain can facilitate the transport of hydrophobic drugs across cell membranes, thereby influencing cellular metabolism and gene expression . Furthermore, Benzyl-PEG7-alcohol can impact cell function by stabilizing proteins and enzymes, ensuring their proper folding and activity within the cellular environment .

Molecular Mechanism

At the molecular level, Benzyl-PEG7-alcohol exerts its effects through several mechanisms. The PEG chain interacts with hydrophobic regions of biomolecules, enhancing their solubility and preventing aggregation . This interaction is crucial for maintaining the functional integrity of proteins and enzymes. Additionally, the primary alcohol group can participate in chemical reactions, forming covalent bonds with other molecules and facilitating the formation of more complex biochemical structures . These interactions can lead to enzyme activation or inhibition, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl-PEG7-alcohol can vary over time. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over extended periods, Benzyl-PEG7-alcohol may undergo degradation, which can affect its efficacy in biochemical applications. Long-term studies have shown that the compound maintains its solubility-enhancing properties, but its effectiveness may diminish if not stored properly . These temporal effects are important considerations for researchers using Benzyl-PEG7-alcohol in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzyl-PEG7-alcohol in animal models are dose-dependent. At lower dosages, the compound effectively enhances the solubility and bioavailability of therapeutic agents without causing significant adverse effects . At higher dosages, Benzyl-PEG7-alcohol may exhibit toxic effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks .

Metabolic Pathways

Benzyl-PEG7-alcohol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that target the PEG chain or the benzyl group, leading to the formation of metabolites that are further processed by the body . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of Benzyl-PEG7-alcohol, affecting its efficacy and safety in therapeutic applications .

Transport and Distribution

Within cells and tissues, Benzyl-PEG7-alcohol is transported and distributed through interactions with transporters and binding proteins. The hydrophilic nature of the PEG chain facilitates its movement through aqueous environments, while the benzyl group can interact with specific cellular receptors . These interactions determine the localization and accumulation of Benzyl-PEG7-alcohol within different cellular compartments, influencing its overall bioactivity .

Subcellular Localization

Benzyl-PEG7-alcohol exhibits specific subcellular localization patterns, which are influenced by its chemical structure and interactions with cellular components. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization patterns are crucial for its activity, as they determine the specific biochemical pathways and processes that Benzyl-PEG7-alcohol can modulate .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O8/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5,22H,6-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSFSTZVHMIOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621155
Record name 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423763-19-3
Record name 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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